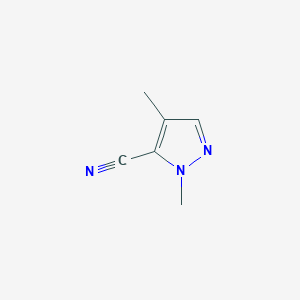

1,4-dimethyl-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2,4-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-8-9(2)6(5)3-7/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBPDONDTSPKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dimethyl-1H-pyrazole with cyanogen bromide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1,4-dimethyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency: Green solvents (e.g., K₂CO₃:glycerol) and nanocatalysts (CuI) improve sustainability and yields for pyrazole derivatives .

- Bioactivity Trends: Dihydro-pyrazoles show notable antioxidant and antimicrobial activity, while fused pyrano-pyrazoles are explored for their structural novelty . The absence of polar groups in this compound may limit its bioactivity compared to amino- or aryl-substituted analogs.

- Structural Insights : Substituent position and ring saturation critically influence electronic properties and intermolecular interactions, guiding future drug design .

Biological Activity

1,4-Dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a pyrazole ring substituted at the 1 and 4 positions with methyl groups and at the 5 position with a carbonitrile group. This unique configuration contributes to its diverse pharmacological properties.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against a range of pathogens, including E. coli and Staphylococcus aureus. It has been noted that modifications in the pyrazole structure can enhance its antimicrobial potency .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, making them comparable to established anti-inflammatory drugs like dexamethasone .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. Specific derivatives have shown promise in inhibiting tumor growth in vitro .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. For example, it has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases .

- Cell Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis. This modulation can lead to reduced inflammation and tumor growth .

Table: Summary of Biological Activities

Notable Research Findings

- Antibacterial Efficacy : A study demonstrated that modifications to the pyrazole structure significantly enhanced antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .

- Inflammation Modulation : Compounds derived from this compound exhibited promising results in reducing edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

- Cancer Research : Research highlighted the compound's ability to inhibit cancer cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation .

Q & A

What are the optimal synthetic routes for 1,4-dimethyl-1H-pyrazole-5-carbonitrile, and how do reaction conditions influence yields?

Basic Methodological Answer:

The compound can be synthesized via multicomponent reactions (MCRs) involving pyrazolone derivatives, aldehydes, and nitrile sources. A typical protocol uses ethanol as a solvent under reflux (80°C for 1–2 hours) with piperidine as a catalyst, achieving yields >90% . For example, 1,4-diaryl derivatives are formed via Knoevenagel condensation followed by cyclization. Solvent choice (e.g., ethanol vs. deep eutectic solvents like K₂CO₃:glycerol) significantly impacts reaction efficiency and environmental footprint .

How can spectroscopic techniques (IR, NMR) confirm the structure of this compound derivatives?

Basic Methodological Answer:

- IR Spectroscopy : The nitrile (CN) group shows a sharp peak at ~2192–2258 cm⁻¹. Aromatic C=C stretches appear at ~1600 cm⁻¹, while NH₂ groups (if present) absorb at ~3350–3450 cm⁻¹ .

- ¹H NMR : Methyl groups (CH₃) resonate at δ 1.79–2.16 ppm. Pyran ring protons (e.g., H-4) appear at δ 4.56–5.32 ppm, and aromatic protons show multiplet patterns between δ 6.71–8.22 ppm .

- ¹³C NMR : The nitrile carbon appears at ~115 ppm, while carbonyl carbons (e.g., C=O) resonate at ~160–207 ppm .

What mechanistic pathways explain the formation of pyrano[2,3-c]pyrazole derivatives from this compound precursors?

Advanced Methodological Answer:

The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence:

Knoevenagel Condensation : Aldehyde and active methylene compound (e.g., ethyl cyanoacetate) form an α,β-unsaturated nitrile.

Michael Addition : Pyrazolone attacks the α,β-unsaturated intermediate.

Cyclization : Intramolecular nucleophilic attack forms the pyran ring.

Piperidine catalyzes the deprotonation steps, while polar solvents stabilize intermediates .

How do computational studies (DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?

Advanced Methodological Answer:

- DFT Calculations : Optimize molecular geometry and predict vibrational frequencies (IR), which align with experimental data (e.g., C=N stretching at ~1380–1352 cm⁻¹) .

- Molecular Docking : Evaluate interactions with biological targets (e.g., COX-2 or antimicrobial enzymes). For example, substituents like fluoro or nitro groups improve binding affinity via hydrophobic or hydrogen-bonding interactions .

What methodologies are used to assess the biological activity of this compound derivatives?

Advanced Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assays measure IC₅₀ values (e.g., 25–100 μg/mL derivatives inhibit 50% radicals at 517 nm) .

- Antimicrobial Testing : Follow CLSI guidelines (M07-A9, M27-A2) for MIC/MBC determination against ATCC strains. Substituents like chloro or methoxy groups enhance activity by disrupting microbial membranes .

How do steric and electronic effects influence regioselectivity in electrophilic substitutions of this compound?

Advanced Methodological Answer:

The nitrile group is strongly electron-withdrawing, directing electrophiles to the less hindered C-3 or C-4 positions. Methyl groups at N-1 and C-4 create steric hindrance, favoring substitutions at C-5. For example, azide incorporation at C-5 proceeds efficiently under trifluoroacetic acid catalysis .

What green chemistry approaches improve the sustainability of synthesizing this compound?

Basic Methodological Answer:

- Deep Eutectic Solvents (DES) : Replace traditional solvents (e.g., ethanol) with K₂CO₃:glycerol mixtures, reducing waste and energy use .

- Catalyst-Free Conditions : Some protocols omit piperidine by leveraging microwave irradiation or ultrasonication to accelerate reactions .

How can X-ray crystallography resolve contradictions in spectral data for structurally similar derivatives?

Advanced Methodological Answer:

Single-crystal XRD determines bond lengths, angles, and packing patterns, resolving ambiguities in NMR/IR assignments. For example, dihydro pyrano-pyrazole derivatives exhibit planar pyran rings confirmed by XRD, validating ¹³C NMR signals at δ 58–115 ppm .

How do substituents (e.g., fluoro, amino) modulate the compound’s electronic properties and reactivity?

Advanced Methodological Answer:

- Fluoro Groups : Increase electrophilicity via inductive effects, enhancing reactivity in nucleophilic substitutions.

- Amino Groups : Activate the ring for electrophilic attacks (e.g., nitration) by resonance donation. Computational studies (NBO analysis) quantify charge distribution changes .

What advanced applications exist for this compound in materials science?

Advanced Methodological Answer:

Pyrazole-carbonitrile derivatives interact with indoor surfaces (e.g., silica or polymers) via hydrogen bonding, suggesting use in coatings or sensors. Microspectroscopic imaging (e.g., AFM-IR) can map adsorption patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.